molecular formula C32H25BrN4O3 B10872774 2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]acetamide

2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B10872774
M. Wt: 593.5 g/mol
InChI Key: JKKVCSXJQJLMHX-HPNXWYHWSA-N
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Description

2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a furylmethyl group, among others. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form the bromophenyl intermediate.

    Formation of the Ethylidene Intermediate: The bromophenyl intermediate is then reacted with an ethylidene compound under specific conditions to form the ethylidene intermediate.

    Formation of the Aminooxy Intermediate: The ethylidene intermediate is then reacted with an aminooxy compound to form the aminooxy intermediate.

    Formation of the Final Compound: The aminooxy intermediate is then reacted with a cyano compound and a furylmethyl compound under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for precise control of reaction conditions and efficient production.

    Batch Synthesis: This method involves the batch-wise addition of reactants to a reactor, allowing for flexibility in reaction conditions and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions to form various substitution products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction is typically carried out under various conditions depending on the specific substitution reaction.

Major Products Formed

    Oxidation Products: Various oxidation products can be formed depending on the specific oxidizing agent and reaction conditions.

    Reduction Products: Various reduction products can be formed depending on the specific reducing agent and reaction conditions.

    Substitution Products: Various substitution products can be formed depending on the specific reagents and reaction conditions.

Scientific Research Applications

2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

    Industry: The compound can be used in various industrial applications, including as a catalyst in chemical reactions and as a component in various industrial products.

Mechanism of Action

The mechanism of action of 2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its reactivity and potential applications. The presence of the bromophenyl, cyano, and furylmethyl groups distinguishes it from other similar compounds and provides unique opportunities for scientific research and industrial applications.

Properties

Molecular Formula

C32H25BrN4O3

Molecular Weight

593.5 g/mol

IUPAC Name

2-[(E)-1-(4-bromophenyl)ethylideneamino]oxy-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide

InChI

InChI=1S/C32H25BrN4O3/c1-22(23-14-16-26(33)17-15-23)36-40-21-29(38)35-32-28(19-34)30(24-9-4-2-5-10-24)31(25-11-6-3-7-12-25)37(32)20-27-13-8-18-39-27/h2-18H,20-21H2,1H3,(H,35,38)/b36-22+

InChI Key

JKKVCSXJQJLMHX-HPNXWYHWSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)/C5=CC=C(C=C5)Br

Canonical SMILES

CC(=NOCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=C(C=C5)Br

Origin of Product

United States

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